molecular formula C14H14O5 B11855436 2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid

2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid

Cat. No.: B11855436
M. Wt: 262.26 g/mol
InChI Key: UJUMDXHUGJWMQJ-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid is a chemical compound with the molecular formula C14H14O5 and a molecular weight of 262.26 g/mol This compound is known for its unique structure, which includes a naphthalene ring substituted with hydroxy and methoxy groups, as well as an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid typically involves the reaction of 2-hydroxy-6,7-dimethoxynaphthalene with a suitable acetic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

2-(2-hydroxy-6,7-dimethoxynaphthalen-1-yl)acetic acid

InChI

InChI=1S/C14H14O5/c1-18-12-5-8-3-4-11(15)10(7-14(16)17)9(8)6-13(12)19-2/h3-6,15H,7H2,1-2H3,(H,16,17)

InChI Key

UJUMDXHUGJWMQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=C2CC(=O)O)O)OC

Origin of Product

United States

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